molecular formula C18H14N2O3S B2442406 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-92-3

2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2442406
CAS RN: 866807-92-3
M. Wt: 338.38
InChI Key: YXRJBTOIWJBDIL-UHFFFAOYSA-N
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Description

“2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, NMR, and mass spectroscopic techniques . The FT-IR (KBr, cm −1) ν max: 3646.58 (O–H), 3446.66 (N–H), 1735.86, 1644.24 (C=O); 1 H NMR (400 MHz, DMSO-d 6) δ (ppm): 1.38 (t, J = 4.6,3H, –CH 3) 1.51 (quintet, J = 4.6, 2H, piperidine C4–CH 2), 1.58 (quintet, J = 6.2, 4H, piperidine C3/C5–CH 2), 3.24 (t, J = 4.6, 4H, piperidine C2/C6–CH 2), 3.52 (q, J = 6.4 Hz, 2H, –CH 2), 4.89 (s, 1H, –OH), 6.08 (s,1H, ArCH–), 6.85 (q, 4H, Ar–H), 7.02 (d, J = 8.2 Hz, 1H, Ar–H), 7.36 (d, J = 4.6 Hz, 1H, Ar–H), 7.76 (d, J = 8 Hz, 1H, Ar–H), 8.13 (s, 1H, Ar–H), 11.21 (s, 2H, pyrimidine-NH), 17.08 (s, 1H, coumarin-OH); 13 C NMR (100 MHz, DMSO-d 6) δ (ppm): 22.0, 22.7, 33.3, 44.4, 100.3, 107.9, 119.6, 121.6, 123.6, 125.6, 130.2, 133.1, 135.6, 157.4, 164.9, 168.2, 173.2 .


Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 254–256 °C . The yield of the compound is 80% .

Scientific Research Applications

Synthesis and Chemical Properties

A key area of application for the compound involves its synthesis and the exploration of its chemical properties. Research has demonstrated efficient methods for synthesizing a variety of chromeno[2,3-d]pyrimidine derivatives, including 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. For instance, one study outlines a catalyst-free one-pot synthesis method for creating a series of these compounds, highlighting the eco-friendliness and high yields of the process (Brahmachari & Nayek, 2017). Another approach involves using trisodium citrate dihydrate as a catalyst under ultrasound assistance, emphasizing the procedure's efficiency and environmental benefits (Brahmachari & Nurjamal, 2019).

Antimicrobial and Antitubercular Activities

Several studies have focused on the antimicrobial and antitubercular potential of chromeno[2,3-d]pyrimidine derivatives. Compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed significant activity against Mycobacterium tuberculosis and various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents (Kamdar et al., 2011). The structural modification of these compounds appears to play a crucial role in enhancing their biological activities, providing a foundation for future drug development efforts.

Anticancer Potential

The search for new anticancer agents has also led to the investigation of chromeno[2,3-d]pyrimidine derivatives. One study reports the synthesis of fused coumarino-[4,3-d]-pyrimidine derivatives and their subsequent evaluation for cytotoxicity against a hepatocellular carcinoma cell line, highlighting the potential of these compounds as anticancer agents (Sherif & Yossef, 2013).

Corrosion Inhibition

Another interesting application area is in corrosion inhibition. Pyrimidine-2-thione derivatives, which share structural similarities with the compound of interest, have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. This research underscores the potential of such compounds in industrial applications to protect metals from corrosive damage (Soltani et al., 2015).

Mechanism of Action

Target of Action

Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been used as therapeutics . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Mode of Action

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could facilitate its interaction with its targets.

Biochemical Pathways

Compounds with a similar pyridopyrimidine structure have been reported to be involved in various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Pharmacokinetics

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability.

Result of Action

Compounds with a similar pyridopyrimidine structure have been reported to exhibit various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .

Action Environment

It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its action in different environments.

Future Directions

Pyrimidines are a promising class of compounds with a wide range of pharmacological effects. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJBTOIWJBDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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